4-Butylcyclohexane-1-carbonyl chloride
Description
4-Butylcyclohexane-1-carbonyl chloride (C₁₁H₁₉ClO, molecular weight: 202.72 g/mol) is a substituted cyclohexane derivative featuring a butyl group at the 4-position and a reactive carbonyl chloride (-COCl) functional group at the 1-position. This compound is characterized by its high reactivity due to the electron-withdrawing nature of the acyl chloride group, which facilitates nucleophilic substitution reactions. It is commonly employed in organic synthesis, particularly in the pharmaceutical and polymer industries, to synthesize amides, esters, and other derivatives. Its steric profile, influenced by the bulky butyl substituent, can modulate reaction kinetics and selectivity compared to simpler acyl chlorides.
Properties
IUPAC Name |
4-butylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCVLQOKPGYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Substituted Cyclohexanecarbonyl Chlorides
The reactivity and applications of 4-butylcyclohexane-1-carbonyl chloride are influenced by both the acyl chloride group and the substituents on the cyclohexane ring. Key comparisons include:
Cyclohexanecarbonyl Chloride (C₇H₉ClO)
- Molecular Weight : 144.60 g/mol
- Boiling Point : ~175°C
- Reactivity : Highly reactive but lacks steric hindrance, enabling faster reactions in less bulky environments.
- Applications : Widely used in peptide coupling and esterifications.
- Hazards : Corrosive; requires stringent handling protocols.
4-Methylcyclohexanecarbonyl Chloride (C₈H₁₁ClO)
- Molecular Weight : 158.63 g/mol
- Boiling Point : ~180°C
- Reactivity : Moderate steric hindrance from the methyl group slows reactions slightly compared to the unsubstituted analog.
- Applications : Intermediate in specialty polymer production.
- Hazards : Corrosive and flammable.
Functional Group Analogs: Ketones vs. Acyl Chlorides
4-Heptylcyclohexanone (C₁₃H₂₄O, molecular weight: 196.33 g/mol) serves as a structurally related ketone analog but differs significantly in reactivity and hazards:
Key Observations :
- The acyl chloride group in 4-butylcyclohexane-1-carbonyl chloride confers greater reactivity than the ketone group in 4-heptylcyclohexanone, enabling its use in bond-forming reactions.
- Safety protocols for acyl chlorides are more stringent (e.g., mandatory use of fume hoods, chemical-resistant gloves) compared to ketones, which require basic precautions like eye rinsing and ventilation .
Steric and Electronic Effects of Substituents
- Butyl vs.
- Electron-Withdrawing Effects: The acyl chloride group increases electrophilicity at the carbonyl carbon, whereas the ketone group in 4-heptylcyclohexanone is less electrophilic, limiting its utility in substitution reactions.
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